![molecular formula C19H18FN3O3 B4533604 N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4533604.png)
N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the condensation of specific precursors, substitution reactions, and the optimization of reaction conditions to improve yields and selectivity. For instance, the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily involves substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, showcasing the complexity of synthesizing such molecules (Schroeder et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of various functional groups, including oxazole and carboxamide moieties, which significantly influence their chemical behavior and interaction with biological targets. The crystal structure analysis often reveals the planarity or three-dimensional conformation of these molecules, which is crucial for their biological activity (Anuradha et al., 2014).
Chemical Reactions and Properties
Compounds like N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide undergo various chemical reactions, including nucleophilic substitutions and annulation reactions, to form complex structures with potential biological activities. These reactions are essential for the modification and optimization of their properties for pharmaceutical applications (Zhu et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are critical for the compound's application in drug development. These properties influence the compound's stability, formulation, and bioavailability. Studies on related compounds provide insights into how the molecular structure affects these physical properties (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the compound's behavior in biological systems, are essential for its application in medicinal chemistry. For example, the synthesis and bioactivity studies of novel compounds explore these aspects to identify promising candidates for further development (Liu et al., 2006).
properties
IUPAC Name |
N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-2-23(11-14-7-9-21-10-8-14)19(24)17-12-26-18(22-17)13-25-16-5-3-15(20)4-6-16/h3-10,12H,2,11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZKTBHJYOJNKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=COC(=N2)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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